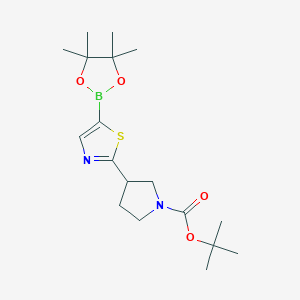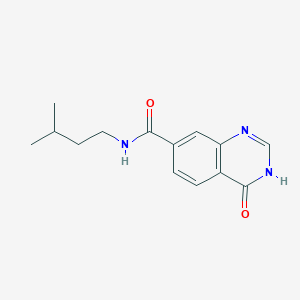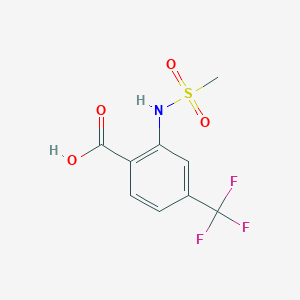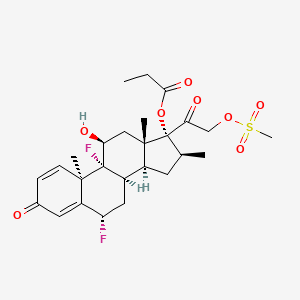![molecular formula C48H35P B14086861 (2'-(2-(Anthracen-9-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14086861.png)
(2'-(2-(Anthracen-9-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a complex organic compound that features a unique structure combining anthracene, binaphthyl, and diphenylphosphane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves multi-step organic reactions. One common approach is to start with the preparation of the anthracene derivative, followed by the introduction of the binaphthyl group, and finally the attachment of the diphenylphosphane moiety. The reactions often require the use of catalysts, such as palladium or platinum complexes, and are carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a wide range of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its interaction with molecular targets through its phosphane group. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic and electronic applications.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Anthracen-9-yl)ethyl)phosphonic acid: This compound shares the anthracene and phosphane moieties but lacks the binaphthyl group.
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide: Similar in having the anthracene and diphenylphosphane groups but differs in the additional functional groups and overall structure.
Uniqueness
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the combination of its structural components, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and as a ligand in catalysis.
Propiedades
Fórmula molecular |
C48H35P |
|---|---|
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
[1-[2-(2-anthracen-9-ylethyl)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C48H35P/c1-3-19-39(20-4-1)49(40-21-5-2-6-22-40)46-32-30-35-16-8-14-26-44(35)48(46)47-36(28-27-34-15-7-13-25-43(34)47)29-31-45-41-23-11-9-17-37(41)33-38-18-10-12-24-42(38)45/h1-28,30,32-33H,29,31H2 |
Clave InChI |
FGZREHPSNYKGLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)CCC7=C8C=CC=CC8=CC9=CC=CC=C97 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)

![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)


![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)

![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)

